(Naphthalen-2-ylmethyl)triphenylphosphonium bromide

Catalog No.
S780009
CAS No.
35160-95-3
M.F
C29H24BrP
M. Wt
483.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Naphthalen-2-ylmethyl)triphenylphosphonium bromid...

CAS Number

35160-95-3

Product Name

(Naphthalen-2-ylmethyl)triphenylphosphonium bromide

IUPAC Name

naphthalen-2-ylmethyl(triphenyl)phosphanium;bromide

Molecular Formula

C29H24BrP

Molecular Weight

483.4 g/mol

InChI

InChI=1S/C29H24P.BrH/c1-4-14-27(15-5-1)30(28-16-6-2-7-17-28,29-18-8-3-9-19-29)23-24-20-21-25-12-10-11-13-26(25)22-24;/h1-22H,23H2;1H/q+1;/p-1

InChI Key

DMALTLZROJLLJW-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)[P+](CC2=CC3=CC=CC=C3C=C2)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-]

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CC3=CC=CC=C3C=C2)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-]

The exact mass of the compound (Naphthalen-2-ylmethyl)triphenylphosphonium bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(Naphthalen-2-ylmethyl)triphenylphosphonium bromide is a phosphonium salt that serves as a high-purity, solid-state precursor for the Wittig reaction.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEhiKzZl7p0337swz9xpZAOn48PhO7mI_zhAdkxzBwjzSjklCvQg9Q7uyMM6V5D9pRvC0DzVlcH_ITLOBwCK1Z-qGQtGqUPy4UrilDG-Uhcp0sDy8eQ-xR4NWBcxz19x1l1vRSQ2mSEew%3D%3D)] Its primary function is the conversion of aldehydes and ketones into alkenes incorporating a 2-vinylnaphthalene moiety. This specific structural unit is critical for applications where the extended π-system and unique steric profile of the naphthalene core are required to achieve targeted electronic, photophysical, or biological properties in the final product.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFCPPD0KnfJz45Ff_7wx5GegCmupas5vBOkzuErEtdbvcJxD0LfFzhcP4NYA9ffsZPzjuaGici5p7KnJa-9bw5_MWIbFNQbuOhni5MUbPjegRW3B2dQ10eRKn4m95EEp9b_GDuuLZyvVUh4-DSKcx30yRRmzkDBPPqO38QnvJ3mWlqB2_oka6aTW3Q%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEgoHt5LOv1bZk7dno6xH1vQvCK3Nu4PIcv-115k8qG0sbWRHvA7q79ieO0Czl4tL9oqW8sS8c6fniS2ReFUSDipsFGeb8JbUDGXFTsd9VJiBsfTpLJMDm5FmWy8JzbTcQ3yJ29)]

Substituting this reagent with close analogs can lead to process failures or off-target products. Using the isomeric (naphthalen-1-ylmethyl) precursor introduces significant steric hindrance from the peri-hydrogen, altering reactivity.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF0ySWtJTuQlUfky8fJJWOYEw2yJnf9wExYHB9udKrHX56gto5OwsHLL7VTI4_71XfA8oFjyiSkcFrBazG8olJJXyjpHymQVA7l7J9537Lnf3xmlnURX_S01Iyfs7QNkRb8WPk0XWRIc3L-vnKvonbFxhJDQVdCHMfISLt31vv1weD977mXlnjukFkJeSl4MiOwOEiEs-97)] Replacing it with a simpler analog like benzyltriphenylphosphonium bromide fails to deliver the required extended π-conjugation necessary for advanced materials applications.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQErIpbX2PKtjKyn1awU-Ok1KFvamGtljkOcwYoPY04njK1BckDzzhIaofPP1kt9Hht94bzExVkm_a5h_CJjmLugdQ_GdU13RKluFsi8jM1wmjQ43D6hbu5TAxGVJ0oXCQ_QbWFOAnjjkj-krsk%3D)] Opting for an alternative olefination method, such as the Horner-Wadsworth-Emmons (HWE) reaction, fundamentally changes the stereochemical outcome (typically favoring E-alkenes) and introduces a different byproduct profile (water-soluble phosphates vs. organic-soluble triphenylphosphine oxide), requiring a completely different downstream purification process.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQED-ds4DvxkBlZcrHdAHkfqhWwCvjC0H6oj4eEc4IsMpNzqnvApcrp0Nbwf1c-KhuwQoipfAMcMnpfO11y5VzeDV3_Eq-fqU9vzg8yWXASx5tGCw0en2HAx-f9x7cbBWhj87lkaEm7c7a4-6pisB3pMt-BjD0J4kByn7nKr8w%3D%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFhAIOmPihLLHh_IrW3nRLmzA3mv5HxdcY0cx0SQY_su-XVSmvha_xGJW5ICQZqFruYdwTUoB1eoZyjg90W3PwjMa7Amz3TqnnpK-1eiQ75UaKI8klBP8hY3U0TQSNicCJhwBVLvbTiDU-BLNeREuOw5dM%3D)]

Positional Isomerism: Enabling Access to the Less Sterically Hindered 2-Position

The naphthalene 1-position is subject to significant steric strain due to interaction with the hydrogen atom at the 8-position (peri-strain). X-ray crystallography studies on related 1,8-disubstituted naphthalenes show this strain forces the substituents out of the ring's plane.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF0ySWtJTuQlUfky8fJJWOYEw2yJnf9wExYHB9udKrHX56gto5OwsHLL7VTI4_71XfA8oFjyiSkcFrBazG8olJJXyjpHymQVA7l7J9537Lnf3xmlnURX_S01Iyfs7QNkRb8WPk0XWRIc3L-vnKvonbFxhJDQVdCHMfISLt31vv1weD977mXlnjukFkJeSl4MiOwOEiEs-97)] The 2-position, utilized by this reagent, lacks this steric clash, facilitating smoother ylide formation and subsequent reaction with carbonyls. This makes (naphthalen-2-ylmethyl)triphenylphosphonium bromide the required choice over the 1-isomer for the clean synthesis of 2-substituted vinylnaphthalene derivatives.

Evidence DimensionSteric Hindrance at Reaction Center
Target Compound DataSubstitution at the unhindered C-2 position of the naphthalene core.
Comparator Or Baseline(Naphthalen-1-ylmethyl)triphenylphosphonium bromide, with substitution at the sterically demanding C-1 position.
Quantified DifferenceQualitatively lower steric barrier, avoiding peri-strain present in the 1-isomer.
ConditionsStandard Wittig reaction conditions.

For the synthesis of specific, pure isomers, selecting the reagent with the correct substitution pattern is critical to avoid low yields or reaction failure.

Essential Precursor for High-Performance Organic Electronic and Photochromic Materials

The extended π-system of the naphthalene core is a critical design element for tuning the optoelectronic properties of organic functional materials.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF0ySWtJTuQlUfky8fJJWOYEw2yJnf9wExYHB9udKrHX56gto5OwsHLL7VTI4_71XfA8oFjyiSkcFrBazG8olJJXyjpHymQVA7l7J9537Lnf3xmlnURX_S01Iyfs7QNkRb8WPk0XWRIc3L-vnKvonbFxhJDQVdCHMfISLt31vv1weD977mXlnjukFkJeSl4MiOwOEiEs-97)] Materials based on naphthalene diimides (NDIs), for example, are a robust class of electron-transporting materials used in organic field-effect transistors and photovoltaic cells.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF0ySWtJTuQlUfky8fJJWOYEw2yJnf9wExYHB9udKrHX56gto5OwsHLL7VTI4_71XfA8oFjyiSkcFrBazG8olJJXyjpHymQVA7l7J9537Lnf3xmlnURX_S01Iyfs7QNkRb8WPk0XWRIc3L-vnKvonbFxhJDQVdCHMfISLt31vv1weD977mXlnjukFkJeSl4MiOwOEiEs-97)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQErIpbX2PKtjKyn1awU-Ok1KFvamGtljkOcwYoPY04njK1BckDzzhIaofPP1kt9Hht94bzExVkm_a5h_CJjmLugdQ_GdU13RKluFsi8jM1wmjQ43D6hbu5TAxGVJ0oXCQ_QbWFOAnjjkj-krsk%3D)] The use of a simpler analog like benzyltriphenylphosphonium bromide, which provides only a phenyl group, would result in a material with a smaller π-system, fundamentally altering its electronic properties and failing to meet the performance targets for which the naphthyl group was specified.

Evidence Dimensionπ-System Conjugation
Target Compound DataProvides an extended, two-ring naphthalene system.
Comparator Or BaselineBenzyltriphenylphosphonium bromide, which provides a smaller, single-ring phenyl system.
Quantified DifferenceLarger, more polarizable aromatic system essential for targeted electronic and optical properties.
ConditionsSynthesis of active materials for organic electronics or photochromic applications.

Procurement of this reagent is justified when the end-product's performance is directly dependent on the specific electronic properties imparted by the 2-vinylnaphthalene moiety.

Process Compatibility vs. HWE Reagents: A Choice Dictated by Stereochemistry and Purification Strategy

The primary alternative for olefination, the Horner-Wadsworth-Emmons (HWE) reaction, typically uses phosphonate esters and strongly favors the formation of (E)-alkenes.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF0ySWtJTuQlUfky8fJJWOYEw2yJnf9wExYHB9udKrHX56gto5OwsHLL7VTI4_71XfA8oFjyiSkcFrBazG8olJJXyjpHymQVA7l7J9537Lnf3xmlnURX_S01Iyfs7QNkRb8WPk0XWRIc3L-vnKvonbFxhJDQVdCHMfISLt31vv1weD977mXlnjukFkJeSl4MiOwOEiEs-97)] Furthermore, its phosphate byproducts are water-soluble, simplifying removal. In contrast, the Wittig reaction with a semi-stabilized ylide derived from this reagent can yield mixtures of (E/Z)-isomers, providing access to the (Z)-isomer which may be inaccessible via the HWE route.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQErIpbX2PKtjKyn1awU-Ok1KFvamGtljkOcwYoPY04njK1BckDzzhIaofPP1kt9Hht94bzExVkm_a5h_CJjmLugdQ_GdU13RKluFsi8jM1wmjQ43D6hbu5TAxGVJ0oXCQ_QbWFOAnjjkj-krsk%3D)] This stereochemical control comes at the process cost of managing the organic-soluble triphenylphosphine oxide (TPPO) byproduct, which typically requires chromatographic separation.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQED-ds4DvxkBlZcrHdAHkfqhWwCvjC0H6oj4eEc4IsMpNzqnvApcrp0Nbwf1c-KhuwQoipfAMcMnpfO11y5VzeDV3_Eq-fqU9vzg8yWXASx5tGCw0en2HAx-f9x7cbBWhj87lkaEm7c7a4-6pisB3pMt-BjD0J4kByn7nKr8w%3D%3D)]

Evidence DimensionStereoselectivity & Byproduct Removal
Target Compound DataYields E/Z mixtures; generates organic-soluble TPPO byproduct requiring chromatography.
Comparator Or BaselineHWE Reagents: Typically yield (E)-alkenes; generate water-soluble phosphate byproducts.
Quantified DifferenceOffers an alternative stereochemical outcome (access to Z-isomers) at the cost of a more complex purification.
ConditionsAlkene synthesis from an aldehyde or ketone.

This reagent is the correct choice when the target molecule's (Z)-isomer is required, justifying the more demanding purification protocol compared to the HWE alternative.

Superior Handling Properties: Reduced Hygroscopicity of the Bromide Salt

In the procurement of phosphonium salts, the choice of halide anion is a key processability parameter. Bromide salts are generally less hygroscopic than their chloride counterparts. This property gives (Naphthalen-2-ylmethyl)triphenylphosphonium bromide an advantage in handling, as it is less prone to absorbing atmospheric moisture. This leads to more accurate weighing for reactions, improved storage stability, and greater consistency in ylide generation, which are critical factors for experimental reproducibility, especially in scaled-up processes.

Evidence DimensionHygroscopicity & Handling
Target Compound DataBromide anion, associated with lower hygroscopicity.
Comparator Or BaselineThe corresponding chloride salt, which is typically more hygroscopic.
Quantified DifferenceImproved ease of handling and weighing accuracy due to lower moisture absorption.
ConditionsStorage and handling in a standard laboratory or production environment.

Choosing the bromide form minimizes material clumping, weighing errors, and potential side reactions, ensuring higher process control and reproducibility.

Core Building Block for Photochromic Dyes and Optical Materials

Where the synthesis requires installing a 2-vinylnaphthalene unit to serve as a photo-switchable component. The extended conjugation of the naphthalene ring is leveraged to control the material's response to light, a property essential for applications in optical data storage and light-modulating devices.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF0ySWtJTuQlUfky8fJJWOYEw2yJnf9wExYHB9udKrHX56gto5OwsHLL7VTI4_71XfA8oFjyiSkcFrBazG8olJJXyjpHymQVA7l7J9537Lnf3xmlnURX_S01Iyfs7QNkRb8WPk0XWRIc3L-vnKvonbFxhJDQVdCHMfISLt31vv1weD977mXlnjukFkJeSl4MiOwOEiEs-97)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQErIpbX2PKtjKyn1awU-Ok1KFvamGtljkOcwYoPY04njK1BckDzzhIaofPP1kt9Hht94bzExVkm_a5h_CJjmLugdQ_GdU13RKluFsi8jM1wmjQ43D6hbu5TAxGVJ0oXCQ_QbWFOAnjjkj-krsk%3D)]

Precursor for Electron-Transporting Layers in Organic Electronics

In the synthesis of n-type organic semiconductors, such as functionalized naphthalene diimides (NDIs). This reagent provides a reliable method to introduce the naphthalene core, which is fundamental to achieving the high electron mobilities required for organic field-effect transistors (OFETs) and organic photovoltaics.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQED-ds4DvxkBlZcrHdAHkfqhWwCvjC0H6oj4eEc4IsMpNzqnvApcrp0Nbwf1c-KhuwQoipfAMcMnpfO11y5VzeDV3_Eq-fqU9vzg8yWXASx5tGCw0en2HAx-f9x7cbBWhj87lkaEm7c7a4-6pisB3pMt-BjD0J4kByn7nKr8w%3D%3D)]

Synthesis of Monomers for High Refractive Index Polymers

For the preparation of specialty monomers where the bulky, polarizable naphthalene group is incorporated to increase the refractive index of the final polymer. This is a critical attribute for materials used in optical lenses, coatings, and advanced optical components.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFhAIOmPihLLHh_IrW3nRLmzA3mv5HxdcY0cx0SQY_su-XVSmvha_xGJW5ICQZqFruYdwTUoB1eoZyjg90W3PwjMa7Amz3TqnnpK-1eiQ75UaKI8klBP8hY3U0TQSNicCJhwBVLvbTiDU-BLNeREuOw5dM%3D)]

Key Intermediate in Multi-Step Synthesis Requiring Specific E/Z Isomer Ratios

When a synthetic route to a complex target like a pharmaceutical or natural product intermediate requires an alkene with a specific E/Z geometry that is not readily accessible via other methods like the HWE reaction. This reagent provides an alternative stereochemical pathway, justifying its selection despite a more complex byproduct purification.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEhiKzZl7p0337swz9xpZAOn48PhO7mI_zhAdkxzBwjzSjklCvQg9Q7uyMM6V5D9pRvC0DzVlcH_ITLOBwCK1Z-qGQtGqUPy4UrilDG-Uhcp0sDy8eQ-xR4NWBcxz19x1l1vRSQ2mSEew%3D%3D)]

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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